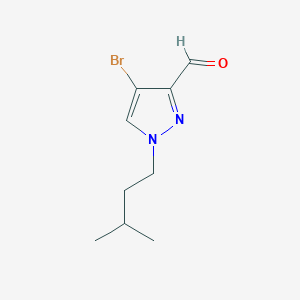
4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromopyrazole with isopentyl aldehyde under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: 4-Bromo-1-isopentyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Bromo-1-isopentyl-1H-pyrazole-3-methanol.
Substitution: 4-Azido-1-isopentyl-1H-pyrazole-3-carbaldehyde.
Scientific Research Applications
4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of liver alcohol dehydrogenase, preventing the enzyme from catalyzing the oxidation of alcohols. This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Comparison:
4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole: This compound has additional methyl groups at positions 3 and 5, which may influence its reactivity and biological activity compared to 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde.
4-Bromo-1H-pyrazole: Lacks the isopentyl and aldehyde groups, making it less complex and potentially less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
4-bromo-1-(3-methylbutyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H13BrN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5-7H,3-4H2,1-2H3 |
InChI Key |
BNVZEYGEGUMZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


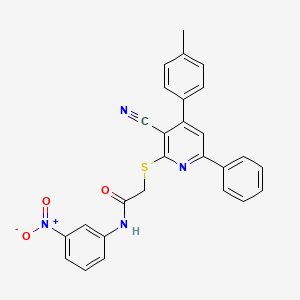
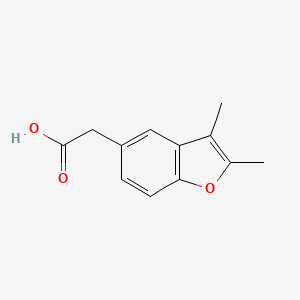
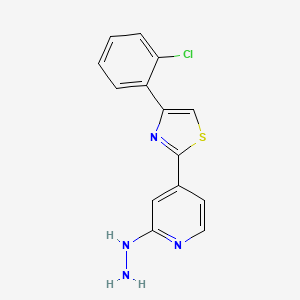
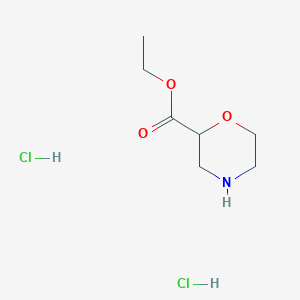
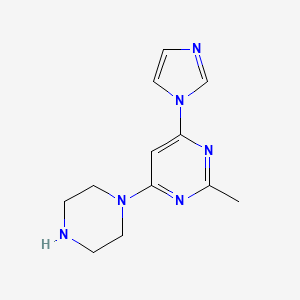
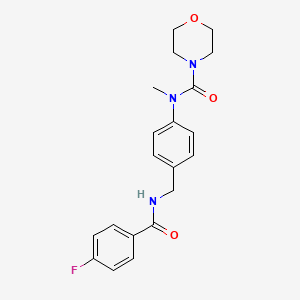
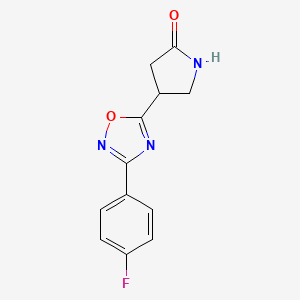
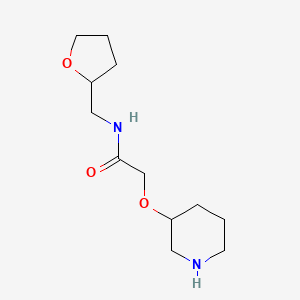
![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
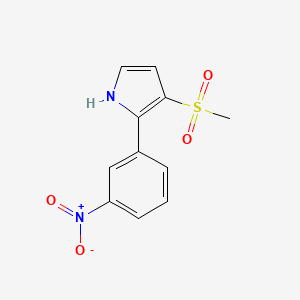
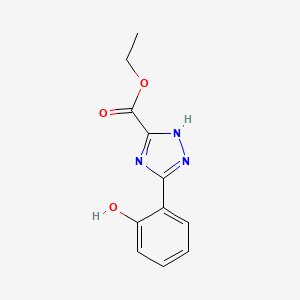

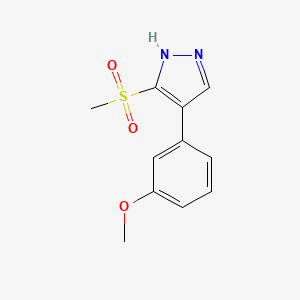
![3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B11776439.png)
